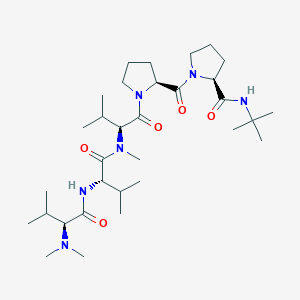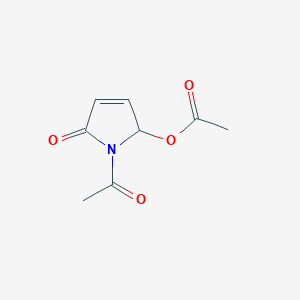![molecular formula C15H12N4 B067670 [2,2':6',2''-Terpyridin]-4'-amine CAS No. 193944-66-0](/img/structure/B67670.png)
[2,2':6',2''-Terpyridin]-4'-amine
概要
説明
[2,2’:6’,2’‘-Terpyridin]-4’-amine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is primarily used as a ligand in coordination chemistry, forming complexes with various metal ions .
科学的研究の応用
Chemistry
In chemistry, [2,2’:6’,2’‘-Terpyridin]-4’-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their optical and electrochemical properties .
Biology and Medicine
Its ability to form complexes with metals like platinum makes it a candidate for anticancer research .
Industry
In the industrial sector, [2,2’:6’,2’‘-Terpyridin]-4’-amine is used in the synthesis of functional materials, including polymers and supramolecular structures. These materials have applications in catalysis, electronics, and materials science .
将来の方向性
Terpyridine glycoconjugates have proven to be potential antitumor agents. The results highlight that Cu (II) and Fe (II) ternary complexes of terpyridine derivatives have antiproliferative activity in the micromolar range . This suggests a promising future direction for the use of “[2,2’:6’,2’‘-Terpyridin]-4’-amine” in medical applications.
作用機序
Target of Action
4’-Amino-2,2’:6’,2’‘-Terpyridine, also known as 2,2’:6’,2’‘-Terpyridin-4’-amine, is a tridentate ligand . It primarily targets metal centers, forming complexes with them . These metal complexes have been found to have potential applications in various fields, including opto-electronic devices and life science .
Mode of Action
The compound interacts with its targets (metal centers) through coordination, forming a sandwich-like structure . This interaction results in the formation of metallo-supramolecular structures . The structure of these complexes can be influenced by the presence of different substituents on the terpyridine scaffold .
Biochemical Pathways
It has been suggested that the compound may play a role in mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .
Pharmacokinetics
Its ability to form stable complexes with metal centers suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4’-Amino-2,2’:6’,2’'-Terpyridine’s action are largely dependent on the specific metal center it targets. For example, when integrated into a metal–organic framework, the compound has been found to exhibit photocatalytic activity . Additionally, certain complexes of the compound have shown promising antibacterial and antifungal activity .
Action Environment
The action, efficacy, and stability of 4’-Amino-2,2’:6’,2’'-Terpyridine can be influenced by various environmental factors. For instance, the spatial arrangement and intermolecular interaction of the compound can be adjusted through reticular chemistry, thereby improving its optoelectronic properties . Furthermore, the compound’s action can be enabled or enhanced when integrated into a metal–organic framework .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’:6’,2’‘-Terpyridin]-4’-amine typically involves the oxidative coupling of pyridines. One common method starts with 2-acetylpyridine, which reacts with N,N-dimethylformamide dimethyl acetal to produce an enaminone. This intermediate undergoes a base-catalyzed reaction with carbon disulfide, followed by alkylation with methyl iodide, forming a diketone. The diketone then condenses with ammonium acetate to yield the terpyridine derivative .
Industrial Production Methods
Industrial production methods for [2,2’:6’,2’‘-Terpyridin]-4’-amine often involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
化学反応の分析
Types of Reactions
[2,2’:6’,2’‘-Terpyridin]-4’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another polypyridine ligand with similar coordination properties.
1,10-Phenanthroline: A heterocyclic compound used in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A derivative of bipyridine with additional methyl groups.
Uniqueness
[2,2’:6’,2’‘-Terpyridin]-4’-amine is unique due to its tridentate binding mode, which allows it to form more stable and diverse metal complexes compared to bidentate ligands like bipyridine. This property makes it particularly valuable in the design of advanced materials and catalysts .
特性
IUPAC Name |
2,6-dipyridin-2-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROISIAUYBSOVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572936 | |
| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193944-66-0 | |
| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of [2,2':6',2''-Terpyridin]-4'-amine compared to other terpyridines?
A1: this compound exhibits an unusual crystal structure due to intramolecular hydrogen bonding. X-ray crystallography revealed that the amino protons form hydrogen bonds with the nitrogen atoms of the terminal pyridine rings. [] This interaction influences the molecule's conformation, causing the two terminal rings to deviate from the plane of the central pyridine ring. This structural feature can impact its coordination behavior with metal ions.
Q2: How does this compound contribute to the synthesis of more complex molecules?
A2: this compound serves as a versatile building block for synthesizing larger ligands. For instance, it reacts with 4'-bromo-2,2':6',2''-terpyridine to produce bis(2,2':6',2''-terpyridin-4'-yl)amine in a solvent-free reaction. [] This new ligand, featuring two terpyridine units linked by an amine bridge, offers intriguing possibilities for creating multinuclear metal complexes with potentially unique electrochemical and photophysical properties.
Q3: What types of metal complexes can be formed using this compound?
A3: this compound can coordinate to various transition metals, including iron(II) and ruthenium(II), forming both homoleptic and heteroleptic complexes. [] In homoleptic complexes, all ligands surrounding the metal ion are identical, while heteroleptic complexes feature different types of ligands. The ability to form both types of complexes with this ligand opens up opportunities for tuning the electrochemical and photophysical properties of the resulting metal complexes for various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-](/img/structure/B67591.png)






![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
![6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE](/img/structure/B67610.png)

![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)


